Product packaging for Digitalose(Cat. No.:CAS No. 523-74-0)

Digitalose

Cat. No.: B1209599
CAS No.: 523-74-0
M. Wt: 178.18 g/mol
InChI Key: MPQBLCRFUYGBHE-JRTVQGFMSA-N
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Description

Digitalose, systematically known as 6-Deoxy-3-O-methyl-D-galactose, is a deoxy sugar with the molecular formula C7H14O5 and a molar mass of 178.184 g·mol⁻¹ . It is chemically defined as a methyl ether of D-fucose . This compound is a structurally significant component of various bioactive natural products, most notably as the sugar moiety in cardiac glycosides and aromatic polyketides . For researchers, this compound is of particular interest in the study of complex glycosides such as chartreusin, an antitumor antibiotic isolated from Streptomyces chartreusis , and elsamicin A . Its presence in these compounds is crucial for understanding their biosynthesis, which involves an unprecedented rearrangement of an anthracyclic ring system . Furthermore, this compound is found in other glycosides including thevetin and emicymarin, making it a valuable compound for phytochemical research and investigations into the structure-activity relationships of natural products . Studying sugars like this compound is essential for advancing the understanding of glycodiversification, which paves the way for new effective active pharmaceutical ingredients (APIs) . APPLICATIONS: • Research on cardiac glycosides and other natural products. • Study of sugar biosynthesis pathways in actinomycetes. • Investigation of the role of sugar moieties in the bioactivity of aromatic polyketides. WARNING: This product is labeled with the "Research Use Only" (RUO) designation. It is intended exclusively for laboratory research purposes and is not to be used as a drug, for diagnostic purposes, or for administration to humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O5 B1209599 Digitalose CAS No. 523-74-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R)-2,4,5-trihydroxy-3-methoxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5+,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQBLCRFUYGBHE-JRTVQGFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]([C@@H]([C@H](C=O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401305613
Record name 6-Deoxy-3-O-methyl-D-galactose
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Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523-74-0, 4481-08-7
Record name 6-Deoxy-3-O-methyl-D-galactose
Source CAS Common Chemistry
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Record name 6-Deoxy-3-O-methylgalactose
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Digitalose
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Record name Digitalose
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004481087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Deoxy-3-O-methyl-D-galactose
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Record name DIGITALOSE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Occurrence and Biological Context of Digitalose

Natural Occurrence in Plant Species (e.g., Digitalis, Strophanthus) Digitalose is notably found in plants known for their production of cardiac glycosides. It was first obtained by the hydrolysis of Digitalinum verum, a glycoside found in Digitalis species.wikipedia.orgdrugfuture.comIt has also been isolated from glycosides found in the seeds of Strophanthus eminii.drugfuture.comCardiac glycosides, which often contain this compound as a sugar moiety, are present in key sources such as Digitalis purpurea (foxglove) and Strophanthus plants.slideshare.netphcogrev.comThese plants contain various cardiac glycosides, including those where this compound is a constituent sugar.wikipedia.orgdrugfuture.com

Here is a table summarizing some plant sources and associated glycosides containing this compound:

Plant SpeciesAssociated Glycoside(s)Reference
Digitalis verumDigitalinum verum wikipedia.orgdrugfuture.com
Strophanthus eminiiEmicymarin wikipedia.orgdrugfuture.com
Digitalis speciesVarious cardiac glycosides slideshare.netphcogrev.com
Strophanthus speciesVarious cardiac glycosides slideshare.netphcogrev.com

Chemical Synthesis Strategies for Digitalose and Its Derivatives

Historical Methodologies in Digitalose Synthesis

This compound was first obtained in 1892 by Kiliani through the hydrolysis of Digitalinum verum, a glycoside containing gitoxigenin, glucose, and this compound. drugfuture.comwikipedia.org Further isolation was reported in 1936 by Lamb and Smith from a glycoside found in the seeds of Strophanthus eminii. drugfuture.com The chemical structure of this compound was later elucidated in 1943 by Otto Schmidt and colleagues. drugfuture.comwikipedia.org

Early chemical synthesis efforts aimed to establish the structure and provide access to the sugar for further studies. Notable early syntheses were reported by Reber and Reichstein in 1946 and by Schmidt and Wernicke in 1947. drugfuture.comyok.gov.tr These historical approaches laid the groundwork for understanding the chemical reactivity of this compound and the challenges associated with selectively modifying its hydroxyl groups and constructing its deoxy and methyl ether functionalities. A report from 1946 details a synthesis of this compound as part of a FIAT (Field Information Agency, Technical) report, indicating the interest in this compound during that period. abebooks.com

Modern Synthetic Routes from Precursor Carbohydrates (e.g., D-galactose)

Modern synthetic strategies for this compound often utilize readily available carbohydrates, such as D-galactose, as starting materials due to their established stereochemistry and functional groups. This compound can be synthesized through the chemical modification of galactose or other sugars. ontosight.ai

One convenient synthesis of D-digitalose from D-galactose involves several steps. yok.gov.trtandfonline.com The route described by Kök (2011) and Schwarz et al. (2012) starts from D-galactose and proceeds through intermediates such as 1,2-O-trichloroethylidene-α-D-galactofuranose (galactochloralose). yok.gov.trtandfonline.com This intermediate is prepared by reacting D-galactose with anhydrous chloral (B1216628) using sulfuric acid as a catalyst. yok.gov.tr Subsequent isopropylidenation with 2,2-dimethoxypropane (B42991) yields the 5,6-O-isopropylidene derivative. yok.gov.tr Methylation of this derivative followed by acidic hydrolysis provides 3-O-methyl-1,2-O-trichloroethylidene-α-D-galactofuranose. yok.gov.tr Dehydrochlorination of the trichloroethylidene acetal (B89532) group using potassium tert-butoxide converts this compound into a tricyclic orthoester, 3-O-methyl-1,2,5-O-orthodichloroacetyl-α-D-galactofuranose. yok.gov.trtandfonline.com The orthoester compound, having a free hydroxyl group at C-6, is then tosylated. yok.gov.tr Reduction of the 6-O-tosyl group using LiAlH4 in diethyl ether affords the 6-deoxy derivative. yok.gov.tr The final step involves the acidic hydrolysis of the orthoester moiety to yield syrupy D-digitalose, which can be purified by silica (B1680970) gel column chromatography. yok.gov.tr

Another synthetic route to D-digitalose from 1,2-O-isopropylidene-3-O-methyl-α-D-galactofuranose involves the ring opening of a derived epoxide with lithium aluminum hydride, followed by acid hydrolysis. rsc.org

These modern routes highlight the use of protecting group strategies and specific reagents to achieve the desired regioselectivity and stereochemistry required for this compound synthesis.

Stereoselective Synthesis Approaches

Controlling stereochemistry is a critical aspect of carbohydrate synthesis, especially for deoxy sugars like this compound which lack a hydroxyl group at the C-2 position that can assist in stereochemical control during glycosylation. nih.gov Stereoselective synthesis approaches for this compound or this compound-containing glycosides often involve careful selection of glycosylation methods and protecting groups.

While direct stereoselective synthesis of the this compound monosaccharide itself is inherent in using a chiral precursor like D-galactose and controlling the reaction conditions, stereoselective synthesis becomes particularly relevant when forming glycosidic linkages with this compound as the glycosyl donor or acceptor. For instance, the synthesis of digitoxin (B75463), a cardiac glycoside containing this compound (referred to as digoxose in some contexts), has involved de novo asymmetric synthesis approaches. acs.org These strategies often feature iterative steps like palladium-catalyzed glycosylation, reductive 1,3-transposition, diastereoselective dihydroxylation, and regioselective protection to assemble the stereocenters. acs.orgacs.org The use of a palladium-catalyzed glycosylation reaction has been shown to provide β-glycosides with good yield and as a single diastereomer in the synthesis of digitoxin derivatives. acs.org

The design of glycosyl donors is crucial for achieving desired stereoselectivity in glycosidic linkage construction. For example, in the synthesis of chartreusin (B1668571) derivatives which contain this compound (3-O-methyl-D-fucose), strategies involving the use of glycosyl donors designed for 1,2-cis-glycosidic linkage construction have been employed, sometimes utilizing the remote participation effect of protecting groups like the levulinoyl group. nih.govrsc.org

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis, combining chemical and enzymatic steps, offers potential advantages in terms of selectivity and efficiency for complex molecule synthesis, including carbohydrates. While the search results did not provide specific examples of chemoenzymatic synthesis directly yielding the this compound monosaccharide, enzymatic methods are increasingly used for the synthesis of glycosides and oligosaccharides. mdpi.com Glycoside hydrolases and glycosyl transferases can be employed to form glycosidic linkages. mdpi.comgoogle.com Genetically engineered glycosidases, known as glycosynthases, are also utilized for the selective synthesis of glycosides and glycoconjugates. mdpi.com These enzymatic approaches could potentially be integrated into synthetic routes to this compound-containing oligosaccharides or for specific modifications of this compound derivatives.

Synthesis of this compound Glycosidic Linkages

The formation of glycosidic bonds involving this compound is a key aspect of synthesizing cardiac glycosides and other glycoconjugates containing this sugar. The synthesis of 2-deoxyglycosides, including those derived from this compound (a 6-deoxy sugar with modifications), presents challenges due to the absence of a C-2 directing group. nih.govnih.gov

Early approaches to 2-deoxyglycoside synthesis often relied on unstable glycosyl halides, requiring in situ generation or immediate use. nih.gov Modern methods for synthesizing 2-deoxyglycosidic linkages have advanced, with strategies focusing on controlling stereochemistry. nih.gov These can involve the reaction of activated electrophilic deoxy-sugar donors with nucleophilic acceptors. nih.gov Palladium-catalyzed methods have been developed for the stereoselective synthesis of glycosides, including 2-deoxy glycosides. acs.orgacs.orgrsc.org

In the context of synthesizing complex molecules like chartreusin derivatives, which contain this compound as part of a sugar chain, the construction of intra-sugar-chain glycosidic linkages, particularly 1,2-cis linkages common in these structures, requires highly stereoselective methods. nih.govrsc.orgrsc.org Different synthetic routes have been explored, including those where the glycosidic linkage is formed before or after the construction of the aglycone skeleton, to optimize flexibility and convergence of the synthesis. nih.govrsc.org

Advanced Chemical Modification and Derivatization for Research Purposes

This compound and its derivatives undergo various chemical modifications and derivatizations for structural characterization, biological studies, and the synthesis of analogs. These modifications often involve reactions targeting the hydroxyl groups or the aldehyde/hemiacetal functionality.

Examples of derivatization mentioned in the context of this compound synthesis include characterization as its triacetate, phenylosazone, and diethyldithioacetal derivatives. yok.gov.tr These transformations are useful for purification, analysis, and confirmation of the synthesized product.

Further chemical modifications can be performed to introduce new functional groups or alter the properties of this compound for specific research applications. These can include acylation, alkylation, oxidation, or reduction reactions, often requiring careful control to achieve selectivity.

Regioselective Functionalization of this compound

Regioselective functionalization, the ability to selectively react at one specific functional group among several similar groups (such as hydroxyl groups in carbohydrates), is crucial for the controlled synthesis of this compound derivatives. Protecting group strategies are fundamental to achieving regioselectivity. By selectively protecting certain hydroxyl groups, reactions can be directed to the desired position.

In the synthesis of complex molecules containing this compound, regioselective protection is a recurring theme. For instance, in the de novo asymmetric synthesis of digitoxin, regioselective protection steps are employed as part of the iterative strategy to control the installation and modification of functional groups. acs.orgacs.org Similarly, in the synthesis of chartreusin derivatives, selective protection of specific hydroxyl groups, such as the C6-OH, is carried out using protecting groups like the TBDPS group to enable subsequent reactions at other positions and to facilitate the synthesis of key intermediates. rsc.orgrsc.orgresearchgate.net Stannylene acetal-involved regioselective methylation and levulinoylation have also been used for the functionalization of this compound-containing structures. nih.gov

Preparation of this compound Analogs and Building Blocks

The chemical synthesis of this compound (6-deoxy-3-O-methyl-D-galactose) and its analogs is a key area of research, particularly given its occurrence in biologically active natural products such as cardiac glycosides and antitumor antibiotics. This compound itself can be considered a crucial building block for the synthesis of more complex molecules nist.gov.

One reported convenient synthetic route for D-Digitalose originates from D-galactose nist.govfishersci.ca. This multi-step process involves a series of transformations to introduce the deoxy function at the C-6 position and the methyl ether at the C-3 position, while controlling stereochemistry. The synthesis proceeds via key intermediates such as 1,2-O-trichloroethylidene-α-D-galactofuranose (galactochloralose), which is prepared by reacting D-galactose with anhydrous chloral under acidic conditions nist.gov. Subsequent steps involve the protection of hydroxyl groups, methylation, deoxygenation at C-6, and hydrolysis of protecting groups to yield D-Digitalose nist.gov.

A generalized sequence for the synthesis of D-Digitalose from D-galactose can be outlined as follows:

Reaction of D-galactose with anhydrous chloral to form galactochloralose. nist.gov

Isopropylidenation of galactochloralose to protect the 5,6-diol. nist.gov

Methylation of the free hydroxyl group at C-3. nist.gov

Acid hydrolysis to remove the isopropylidene group. nist.gov

Dehydrochlorination of the trichloroethylidene acetal using a base to form a trisiklik orthoester intermediate (e.g., 3-O-methyl-1,2,5-O-orthodichloroacetyl-α-D-galactofuranose). nist.gov

Tosylation of the primary hydroxyl group at C-6. nist.gov

Reduction of the 6-O-tosyl group using a reducing agent like LiAlH4 to achieve deoxygenation at C-6. nist.gov

Acidic hydrolysis of the orthoester moiety to liberate D-Digitalose. nist.gov

The resulting syrupy D-Digitalose can be purified, for instance, by silica gel column chromatography and characterized by preparing known derivatives such as its triacetate, phenylosazone, and diethyldithioacetal nist.gov.

Biosynthetic Pathways and Enzymology of Digitalose

Elucidation of Digitalose Biosynthesis in Plants (e.g., Digitalis species)

Precursor Utilization and Metabolic Intermediates

The biosynthesis of the cardiac glycoside backbone in Digitalis species is understood to originate from the steroid biosynthetic pathway. While the specific precursors for the this compound moiety are not fully elucidated, the initial steps for the aglycone involve intermediates derived from cholesterol. nih.govresearchgate.net The formation of the deoxy sugar itself is believed to start from common carbohydrate precursors within the plant cell. The activated form of the sugar, likely a nucleotide diphosphate (B83284) (NDP)-sugar, is the direct precursor for glycosylation. In many deoxy sugar pathways, this activated precursor is derived from glucose-1-phosphate.

Key Enzymatic Transformations in Glycoside Formation

The attachment of this compound to the aglycone is a critical step in the biosynthesis of active cardiac glycosides. This reaction is catalyzed by a family of enzymes known as glycosyltransferases (GTs). nih.gov In Digitalis, specific UDP-dependent glycosyltransferases are responsible for the sequential addition of sugar units to the digitoxigenin (B1670572) core. mdpi.com While the broader mechanism of glycosylation is understood, the specific glycosyltransferases that recognize and transfer the activated this compound precursor to the growing glycan chain are still a subject of ongoing research. The process involves the formation of a glycosidic bond between the anomeric carbon of the activated this compound and a hydroxyl group on the aglycone or the preceding sugar.

Precursor/IntermediateEnzyme FamilyTransformation
Steroid Precursors (e.g., Cholesterol)Multiple enzymes (e.g., 3β-HSD, P450scc)Formation of the cardenolide aglycone (e.g., digitoxigenin) nih.gov
Activated Sugar (e.g., UDP-glucose)Dehydratases, Reductases, EpimerasesFormation of the activated deoxy sugar (e.g., UDP-digitalose)
Activated this compoundGlycosyltransferases (GTs)Attachment of this compound to the aglycone or sugar chain nih.govmdpi.com

Microbial Biosynthesis of this compound and Related Deoxy Sugars

Microorganisms, particularly bacteria of the genus Streptomyces, provide a more detailed model for understanding the biosynthesis of deoxy sugars like digitoxose (B191001), a compound closely related to this compound. These pathways are often encoded in compact gene clusters.

Identification of Gene Clusters and Biosynthetic Genes

The biosynthesis of TDP-L-digitoxose, the activated form of a digitoxose isomer, has been elucidated through the study of antibiotic-producing Streptomyces species. For instance, in the biosynthesis of jadomycin (B1254412) B by Streptomyces venezuelae, a gene cluster containing the genes jadO, jadP, jadQ, jadS, jadT, jadU, and jadV is responsible for the synthesis and attachment of L-digitoxose. researchgate.net Similarly, the biosynthesis of the nitrosugar-containing antibiotic kijanimicin in Actinoplanes kijaniata involves a gene cluster with enzymes that catalyze the formation of TDP-L-digitoxose. nih.gov These gene clusters typically contain all the necessary enzymes for the complete biosynthetic pathway, from the initial precursor to the final deoxy sugar.

Gene ClusterOrganismProductKey Genes
Jadomycin BGCStreptomyces venezuelaeJadomycin B (contains L-digitoxose)jadO, jadP, jadQ, jadS, jadT, jadU, jadV researchgate.net
Kijanimicin BGCActinoplanes kijaniataKijanimicin (contains a nitrosugar derived from a deoxy sugar)KijD5, KijD4, KijB1, KijD10, KijD11, KijC2 nih.gov

Enzymatic Mechanisms of Deoxygenation and Methylation

The microbial biosynthesis of TDP-digitoxose is a multi-step enzymatic process that begins with an activated glucose molecule.

Deoxygenation: The key steps in the removal of hydroxyl groups are as follows:

Activation: The pathway initiates with the conversion of glucose-1-phosphate to TDP-D-glucose, catalyzed by a glucose-1-phosphate thymidylyltransferase. oup.com

Dehydration at C4 and C6: The enzyme TDP-glucose 4,6-dehydratase (RmlB) catalyzes the conversion of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose. proteopedia.orguniprot.org This is a crucial step that creates a keto group at the C4 position, facilitating subsequent deoxygenation steps. nih.gov

Dehydration at C2: A 2,3-dehydratase then acts on the intermediate to remove the hydroxyl group at the C2 position, a hallmark of digitoxose. nih.gov

Reduction: A series of ketoreductases, often requiring NADPH as a cofactor, then reduce the keto groups at C3 and C4 to hydroxyl groups, yielding the final TDP-L-digitoxose. nih.gov

Methylation: While this compound itself is not methylated, other deoxy sugars found in natural products can be. This modification is typically catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These enzymes transfer a methyl group from SAM to a specific hydroxyl group on the sugar ring, further diversifying the structure and biological activity of the final molecule. nih.gov

EnzymeFunctionCofactor
Glucose-1-phosphate thymidylyltransferaseActivates glucose-1-phosphate to TDP-D-glucose-
TDP-glucose 4,6-dehydratase (RmlB)Catalyzes dehydration at C4 and C6NAD+ wikipedia.org
2,3-dehydrataseCatalyzes dehydration at C2-
KetoreductasesReduce keto groups at C3 and C4NADPH nih.gov
Methyltransferases (in related pathways)Add a methyl group to a hydroxyl groupS-adenosyl-L-methionine (SAM) nih.gov

Regulation of this compound Biosynthesis

The production of this compound, as part of secondary metabolite biosynthesis, is tightly regulated in both plants and microbes.

In Digitalis species, the biosynthesis of cardiac glycosides is known to be influenced by plant hormones such as jasmonates. nih.gov Treatment with methyl jasmonate can induce the expression of genes involved in the cardiac glycoside pathway. Transcription factors, such as SCL14 and JAZ3, have been identified as key regulators that can modulate the expression of biosynthetic genes. nih.gov

In microbial systems, the organization of biosynthetic genes into clusters allows for coordinated regulation. The genes within a cluster are often co-transcribed, ensuring that all the necessary enzymes for the pathway are produced simultaneously. The expression of these gene clusters can be controlled by various regulatory elements, including pathway-specific promoters, repressors, and activators, which can respond to developmental cues or environmental signals.

Genetic Regulation of Glycosyltransferase and Related Enzymes

The biosynthesis of complex glycosides like those containing this compound is strictly controlled, with regulation occurring at both the genetic and post-translational levels. nih.govresearchgate.net The enzymes responsible for these pathways, including glycosyltransferases (GTs), are encoded by genes often co-located in Biosynthetic Gene Clusters (BGCs). nih.gov This clustering allows for coordinated regulation of the entire pathway.

Glycosyltransferases are the enzymes that catalyze the transfer of the activated sugar moiety, such as TDP-digitoxose, to an aglycone or another sugar, forming a glycosidic bond. nih.govrsc.org The regulation of these GTs is a critical control point in the biosynthesis of the final natural product. While specific regulatory mechanisms for this compound-transferring enzymes are a subject of ongoing research, general principles of GT regulation have been established in other systems. These include post-translational modifications like phosphorylation and dephosphorylation, which can modulate enzyme activity and intracellular localization. nih.gov For instance, the activities of certain sialyltransferases are downregulated by protein kinase C (PKC) and can be reversed by phosphatases. nih.gov

The genetic analysis of various bacterial strains has revealed that the genes responsible for TDP-L-digitoxose biosynthesis are identifiable within specific gene clusters. Knock-out studies in Streptomyces venezuelae ISP5230, for example, identified genes jadO, jadP, jadQ, jadS, jadT, jadU, and jadV as essential for the synthesis of digitoxose for jadomycin B production. nih.gov The high similarity in amino acid sequences for enzymes performing the same functions across different strains facilitates the functional analysis of these genes. nih.gov

Table 1: Key Enzymes in TDP-L-Digitoxose Biosynthesis

Enzyme/Gene Function Organism Example
KijD5, KijD4, KijB1, KijD11, KijC2 In vitro enzymatic synthesis of TDP-L-digitoxose Actinoplanes kijaniata
KijD10 C-3 reduction of TDP-3,4-diketo-2,6-dideoxy-d-Glucose intermediate Actinoplanes kijaniata

Metabolic Flux Analysis in this compound-Producing Organisms

Metabolic Flux Analysis (MFA) is a powerful quantitative methodology used to investigate and understand cellular metabolism by measuring the rates (fluxes) of intracellular reactions. nih.govrsc.orgmdpi.com This technique is instrumental in identifying metabolic bottlenecks, elucidating pathway utilization, and guiding metabolic engineering efforts. nih.gov Typically, MFA involves the use of stable isotope tracers, such as ¹³C-labeled glucose, which are introduced into a biological system. nih.gov By tracking the incorporation of these isotopes into various metabolites, researchers can deduce the flow of carbon through the metabolic network. mdpi.com

While specific MFA studies focused exclusively on the this compound biosynthetic pathway in its native producers, such as Digitalis species, are not extensively detailed in the literature, the application of this technique holds significant promise. In this compound-producing organisms, ¹³C-MFA could be employed to:

Quantify Precursor Contribution: Determine the precise amount of carbon from primary metabolism (e.g., the pentose (B10789219) phosphate (B84403) pathway or glycolysis) that is channeled into the biosynthesis of TDP-digitalose.

Understand Metabolic Phenotypes: Analyze how genetic or environmental perturbations affect the flux through the this compound pathway and the broader metabolic network. nih.gov

The general procedure for such an analysis would involve administering a labeled substrate to the organism (e.g., Digitalis lanata cell cultures), followed by quenching metabolic activity, extracting intracellular metabolites, and analyzing their isotopic labeling patterns using techniques like mass spectrometry or nuclear magnetic resonance spectroscopy. nih.gov This data is then used in computational models to estimate the intracellular fluxes. nih.govrsc.org

Metabolic Engineering and Biotechnological Production Approaches

The production of valuable natural products and their derivatives can often be enhanced or enabled through metabolic engineering. nih.govyoutube.com This field involves the targeted modification of an organism's metabolic pathways to overproduce a desired compound. youtube.com For this compound and digitoxose-containing glycosides, biotechnological approaches offer a promising alternative to reliance on plant extraction or complex chemical synthesis. nih.gov

Key strategies in metabolic engineering for producing these compounds include:

Heterologous Expression: The entire biosynthetic pathway for TDP-digitoxose can be transferred into a more tractable host organism, such as Escherichia coli or yeast. nih.gov This has been achieved using "sugar cassette plasmids," which are engineered plasmids containing all the necessary genes for the biosynthesis of a specific deoxysugar. nih.gov For instance, the plasmid pLNBIV, containing genes like oleV, oleW, eryBIV, oleY, oleL, oleS, and oleE, has been used for the synthesis of L-digitoxose. nih.gov

Enzymatic Glycosylation: Glycosyltransferases often exhibit relaxed substrate specificity, meaning they can accept a variety of aglycone substrates. nih.gov This property can be exploited to create novel glycosides by combining the digitoxose biosynthetic pathway with different aglycones in a host organism or by using the enzymes in vitro. nih.govrsc.org This enzymatic approach provides a high degree of regio- and stereospecificity that is difficult to achieve through chemical methods. rsc.org

In Vitro Multienzyme Cascades: Instead of using a whole cell, a cell-free system can be constructed using a series of purified enzymes to carry out the desired biosynthetic pathway. mdpi.com This approach avoids issues related to cell viability and competing metabolic pathways, potentially leading to higher yields and purity. mdpi.com Although challenges such as the low catalytic efficiency of some natural enzymes and the instability of intermediates exist, this strategy is an active area of research for producing complex molecules. nih.gov

These biotechnological methods not only provide a potential route for the sustainable production of known this compound-containing compounds but also open the door to "glycodiversification," the creation of novel glycosides with potentially improved pharmacological properties. rsc.org

Table 2: Biotechnological Approaches for this compound/Digitoxose Production

Strategy Description Example/Key Components
Heterologous Expression Transferring the biosynthetic gene cluster into a host organism like E. coli. Use of "sugar cassette plasmids" like pLNBIV containing genes for L-digitoxose synthesis. nih.gov
Enzymatic Glycosylation Using isolated glycosyltransferases to attach the sugar to various aglycones. Exploiting the relaxed substrate specificity of GTs to create novel glycoside libraries. nih.govrsc.org

| In Vitro Cascade Synthesis | Reconstructing the biosynthetic pathway outside of a living cell using purified enzymes. | In vitro synthesis of TDP-L-digitoxose using enzymes like KijD5, KijD4, etc. nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of Digitalose

Methodologies for Determining Digitalose Configuration and Stereochemistry

The unambiguous assignment of the absolute configuration of this compound is crucial for a complete structural description. This compound is chemically known as a methyl ether of D-fucose. wikipedia.org Its structure was first elucidated in 1943. wikipedia.org The determination of its stereochemistry relies on a combination of spectroscopic and chemical methods.

One of the most definitive methods for determining the absolute configuration of a chiral molecule is X-ray crystallography . nih.govresearchgate.net This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms. nih.govresearchgate.net While obtaining a suitable crystal of an isolated sugar can be challenging, the crystal structure of a glycoside containing this compound would definitively establish its stereochemistry.

Chiroptical methods , such as Circular Dichroism (CD) spectroscopy, offer a powerful means to investigate the stereochemistry of chiral molecules in solution. mdpi.com By comparing experimental CD spectra with those predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration can be confidently assigned. mdpi.com

The Cahn-Ingold-Prelog (CIP) priority rules provide a systematic nomenclature for designating the absolute configuration at each stereocenter as either R or S. This system is fundamental for unambiguously describing the three-dimensional structure of this compound.

Chemical correlation can also be employed, where the stereochemistry of an unknown compound is related to a compound of known configuration through a series of stereospecific chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules like this compound in solution. nih.govresearchgate.netnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the connectivity, configuration, and conformation of the sugar.

¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule. The chemical shifts (δ), coupling constants (J), and signal multiplicities are used to assign protons to specific positions in the this compound ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shift of each carbon is indicative of its local electronic environment.

2D NMR techniques are essential for unambiguously assigning all proton and carbon signals and for determining the through-bond and through-space relationships between nuclei. Key 2D NMR experiments used in the structural analysis of this compound and its glycosides include:

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing the connectivity of protons within the sugar ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the linkages between sugar units and the aglycone in glycosides.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are in close proximity, providing critical information about the relative stereochemistry and conformation of the sugar ring. For instance, ¹H-¹H NOE data has been used to supplement other measurements in determining the conformation of cardiac glycosides in solution. nih.gov

The table below summarizes typical NMR data that would be used in the structural analysis of a this compound moiety within a glycoside.

Nucleus NMR Parameter Information Obtained
¹HChemical Shift (δ)Electronic environment of each proton.
¹HCoupling Constant (J)Dihedral angles between adjacent protons, aiding in conformational analysis.
¹³CChemical Shift (δ)Information about the carbon skeleton and functional groups.
¹H-¹H COSYCross-peaksConnectivity of protons within the sugar ring.
¹H-¹³C HSQCCross-peaksDirect one-bond C-H correlations for assigning carbon signals.
¹H-¹³C HMBCCross-peaksLong-range C-H correlations for determining glycosidic linkages.
¹H-¹H NOESYCross-peaksThrough-space proximity of protons, revealing stereochemistry and conformation.

Mass Spectrometry (MS) Techniques for this compound and its Conjugates

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound and its glycosides. nih.govgtfch.orgresearchgate.net When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it provides valuable structural information. nih.govgtfch.orgresearchgate.net

Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for the analysis of glycosides as they minimize fragmentation during the ionization process, allowing for the detection of the intact molecular ion. nih.govgtfch.orgresearchgate.net Both protonated molecules ([M+H]⁺) and sodium adducts ([M+Na]⁺) are often observed for cardiac glycosides. nih.gov

Tandem mass spectrometry (MS/MS) is particularly useful for the structural characterization of this compound-containing glycosides. In an MS/MS experiment, the molecular ion of the glycoside is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the sequence of sugar units and the structure of the aglycone. nih.gov The fragmentation patterns often reveal signature peaks for both the aglycone and the sugar moieties. nih.gov For example, the neutral loss of a this compound residue can be observed in the mass spectrum, confirming its presence in the glycoside.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful method for the separation and identification of this compound-containing glycosides in complex mixtures, such as plant extracts. nih.govgtfch.orgresearchgate.net

The table below illustrates the application of mass spectrometry in the analysis of this compound conjugates.

MS Technique Ionization Mode Information Obtained
ESI-MSPositiveMolecular weight of the intact glycoside ([M+H]⁺, [M+Na]⁺).
MALDI-MSPositiveMolecular weight of the intact glycoside, often used for higher mass compounds.
MS/MS (CID)PositiveFragmentation pattern, revealing the sugar sequence and aglycone structure.
LC-MS/MSPositiveSeparation and identification of individual glycosides in a mixture.

X-ray Crystallography and Other Diffraction Methods for Solid-State Structures

X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.govresearchgate.netnih.gov This technique provides an unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral centers in the solid state. nih.govresearchgate.net

The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov

For this compound, X-ray crystallography of a suitable crystalline derivative or a glycoside containing this compound would provide definitive proof of its stereochemistry and preferred conformation in the solid state. While obtaining single crystals of sufficient quality can sometimes be a bottleneck, the structural information obtained is unparalleled in its detail and accuracy. nih.gov

Comparisons between solid-state structures determined by X-ray crystallography and solution-state conformations determined by NMR can reveal the conformational flexibility of the this compound ring and its glycosidic linkages. nih.gov In some cardiac glycosides, a good agreement has been observed between the conformations in the solid state and in solution. nih.gov

Analytical Methodologies for Digitalose Research

Chromatographic Techniques for Separation and Purification (e.g., LC)

Liquid chromatography (LC) plays a vital role in the separation and purification of digitalose from complex mixtures, such as plant extracts. thermofisher.com The principle of LC involves the separation of components in a liquid mobile phase based on their differential interactions with a solid stationary phase within a chromatographic column. thermofisher.com For compounds like this compound, which can be polar due to their hydroxyl groups but also have some non-polar character due to the methyl and deoxy groups, reversed-phase LC is a commonly employed mode. peerj.com Reversed-phase chromatography utilizes a non-polar stationary phase and a polar mobile phase, allowing separation based on hydrophobic interactions. peerj.com

In the context of analyzing cardiac glycosides that contain this compound, LC is used to separate the various glycosides and their sugar components. Studies on cardiac glycosides in Digitalis species have utilized reversed-phase LC columns, such as C18 columns, for effective separation. nih.govnih.gov The mobile phase composition, often a gradient of solvents like methanol (B129727) and water, is adjusted to optimize the separation of compounds with varying polarities. nih.govnih.gov Preparative LC techniques can be applied when larger quantities of this compound are required for further studies, scaling up analytical separations to isolate the compound in sufficient purity. phenomenex.com

Hyphenated Techniques for Detection and Identification (e.g., LC-MS)

Hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are indispensable for the detection and identification of this compound. LC-MS combines the separation power of LC with the detection and identification capabilities of mass spectrometry. thermofisher.comthieme-connect.com This coupling allows for the analysis of complex, non-volatile, and thermally labile samples, which is suitable for sugars like this compound. thermofisher.com

LC-MS/MS (tandem mass spectrometry) provides enhanced selectivity, sensitivity, and specificity, making it a powerful tool for analyzing target analytes in complex matrices. phenomenex.comasm.org Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar molecules, producing charged ions (e.g., [M+H]+ or [M+Na]+ adducts) that can be analyzed by the mass spectrometer. nih.govasm.org

For the identification of this compound as a sugar unit within cardiac glycosides, LC-MS/MS is used to induce fragmentation of the glycoside molecules. The fragmentation patterns provide characteristic daughter ions corresponding to the sugar moieties and the aglycone. nih.govresearchgate.net Analysis of cardiac glycosides from Nerium oleander using UPLC-ESI-MS/MS identified specific daughter ions at m/z 161, 143, 129, and 87, which confirmed the presence of a β-d-digitalose unit. acs.org High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the unambiguous identification of this compound (theoretical mass of m/z 147.0607 for the this compound fragment) nih.govresearchgate.net and other components. nih.gov

Quantitative Analysis Methods for this compound in Biological Extracts (non-human, non-clinical)

Quantitative analysis of this compound in non-human biological extracts, such as plant tissues, is typically performed using LC-MS/MS operating in multiple reaction monitoring (MRM) mode. gtfch.orgjfda-online.comeuropeanreview.org MRM allows for the selective detection and quantification of a target analyte by monitoring specific precursor-to-product ion transitions. jfda-online.comeuropeanreview.org This high selectivity is crucial for accurately quantifying this compound in complex plant extracts containing numerous other compounds.

Sample preparation is a critical step in quantitative analysis and often involves extraction of this compound and other relevant compounds from the plant matrix. Common extraction solvents for plant metabolites include methanol. phytopharmajournal.commdpi.comdergipark.org.tr Following extraction, cleanup procedures, such as solid-phase extraction (SPE), may be employed to remove interfering substances and reduce matrix effects, which can impact the accuracy and sensitivity of LC-MS/MS analysis. mdpi.comnih.gov

Method validation is essential to ensure the reliability of quantitative analysis. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. jfda-online.comeuropeanreview.orgresearchgate.net Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. jfda-online.comresearchgate.net LOD and LOQ determine the lowest concentrations that can be detected and reliably quantified, respectively. jfda-online.comeuropeanreview.org Accuracy measures the closeness of measured values to the true concentration, while precision indicates the reproducibility of the measurements. researchgate.net

Tracer Techniques for Biosynthetic Pathway Investigation

Tracer techniques are valuable tools for investigating the biosynthetic pathways of natural products, including the sugars that are components of larger molecules like cardiac glycosides. These techniques involve introducing a labeled precursor molecule into the biological system and tracking its incorporation into the final product and any intermediate compounds. researchgate.netjfda-online.comwaters.com

Both radioactive isotopes (e.g., 14C, 3H) and stable isotopes (e.g., 13C, 2H, 15N, 18O) can be used as labels. jfda-online.comethz.ch By administering a specifically labeled precursor to a plant (such as Digitalis species known to produce this compound-containing cardiac glycosides) and analyzing the labeling pattern in the isolated this compound or cardiac glycosides, researchers can deduce the sequence of enzymatic reactions and the intermediates involved in its biosynthesis. researchgate.netgtfch.orgwaters.com

Studies on cardenolide biosynthesis in Digitalis species have historically utilized radiolabeled precursors to elucidate the pathway leading to the steroid aglycone and the attachment of sugar units. thieme-connect.com While direct studies specifically tracing the biosynthesis of this compound itself using these techniques are not explicitly detailed in the provided search results, the principle applies. By feeding plants with labeled simple sugars or other potential precursors and analyzing the resulting this compound or this compound-containing glycosides for the presence and position of the label, insights into how the plant synthesizes this specific deoxy sugar can be gained. The isolation and analysis of the labeled compounds would typically involve chromatographic separation followed by detection methods capable of measuring radioactivity or determining isotopic enrichment (e.g., using mass spectrometry).

Digitalose in Glycoconjugate Architecture and Molecular Function

Structural Integration of Digitalose into Complex Natural Products

This compound is a key glycosidic component in several classes of natural products, notably cardiac glycosides and antitumor polyketides. Its integration into these complex molecules is typically mediated through glycosidic linkages to an aglycone or to other sugar moieties within a glycan chain.

In the realm of cardiac glycosides, this compound is found in compounds such as thevetin (B85951) and emicymarin. nih.gov It is also obtained from the hydrolysis of glycosides like Digitalinum verum, which is a glycoside of gitoxigenin. wikipedia.org In these structures, the sugar moiety, including this compound, is linked to a steroidal aglycone, often at the C-3 position of the aglycone. wikipedia.orgwikidata.orgscilit.com This glycosylation significantly influences the solubility and kinetics of the cardiac glycoside. wikipedia.org The presence and specific arrangement of deoxy sugars like this compound are characteristic features of many cardiac glycosides. wikipedia.orgwikidata.orgwikipedia.org

Role of this compound Moiety in Glycan Recognition and Molecular Interactions

Deoxy sugars like this compound have been a subject of study for their potential to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. wikidata.orgnih.gov The presence of the deoxy group and the methyl ether modification in this compound can influence its interaction with the active sites of these enzymes. Research on pregnane (B1235032) glycosides containing this compound has demonstrated their ability to inhibit alpha-glucosidase. scilit.comnih.govnih.gov This indicates that the glycoconjugate structure incorporating this compound can directly engage in molecular interactions by inhibiting enzymatic activity.

Specific research findings on the alpha-glucosidase inhibitory effects of this compound-containing pregnane glycosides highlight this role. For instance, studies have reported IC50 values for these compounds against alpha-glucosidase. scilit.comnih.govnih.gov

CompoundIC50 (mM)Citation
Pregnane glycoside 1 (containing this compound)0.92 ± 0.02 nih.govnih.gov
Pregnane glycoside 2 (containing this compound)0.67 ± 0.01 nih.govnih.gov
Mixture of Pregnane glycosides 3A and 3B (containing this compound)0.74 ± 0.02 nih.govnih.gov
Acarbose (Reference Inhibitor)0.81 ± 0.86 µM* scilit.com

*Note: The unit for Acarbose IC50 is µM in one source, while the pregnane glycosides are reported in mM in others. scilit.comnih.govnih.gov Direct comparison requires careful consideration of units.

This inhibitory activity suggests that the structural features contributed by this compound within these glycosides are recognized by and interact with the alpha-glucosidase enzyme, leading to inhibition.

Carbohydrate-Protein Interactions Involving this compound

Carbohydrate-protein interactions are fundamental to numerous biological processes, including cell-cell communication, immune responses, and enzymatic activity. fishersci.canih.govnih.govchemtunes.comfishersci.ca These interactions are mediated by specific recognition between carbohydrate structures (glycans) and carbohydrate-binding proteins, such as lectins and enzymes. fishersci.canih.govnih.gov

As a constituent sugar within glycoconjugates, this compound participates in these carbohydrate-protein interactions. The interaction with alpha-glucosidase, as discussed in Section 7.3, is a direct example of a this compound-containing glycan interacting with an enzyme. scilit.comnih.govnih.gov

While specific detailed studies focusing solely on the interaction interface of this compound with proteins (beyond glycosidase inhibition) were not prominently found in the provided search results, the principles of glycan-protein interactions indicate that the unique structural features of the this compound moiety would play a role in its recognition by cognate binding partners. The deoxy and methyl modifications alter the polarity and hydrogen bonding potential compared to its parent sugar, galactose, which can influence binding affinity and specificity in protein interactions.

Emerging Research Directions and Future Perspectives in Digitalose Chemistry

Chemoinformatic and Computational Approaches in Digitalose Research

Chemoinformatics, an interdisciplinary field integrating chemistry, computer science, and information science, plays a crucial role in analyzing and manipulating chemical data mdpi.comnih.gov. In the context of this compound research, chemoinformatic and computational approaches offer powerful tools for understanding its properties, predicting its interactions, and guiding synthetic efforts. These methods involve the use of computer techniques to process information related to the two-dimensional and three-dimensional structures of molecules researchgate.net.

Chemoinformatics workflows often utilize machine learning for analyzing compound characteristics, representing chemical features through fingerprints, and comparing similarities between compounds mdpi.com. This can be applied to this compound to characterize its structural features, identify similar compounds, and potentially predict its behavior in various chemical and biological systems. Computational studies can also involve molecular modeling and simulations to explore the conformational landscape of this compound and its interactions with other molecules, such as enzymes or proteins. While specific detailed research findings on chemoinformatic studies solely focused on this compound were not extensively found in the search results, the general principles of chemoinformatics are highly relevant to advancing the understanding and utilization of this unique sugar mdpi.comresearchgate.net. The application of these techniques can aid in the design of novel this compound derivatives or in understanding its role within complex molecules like cardiac glycosides wikipedia.org.

Novel Enzymatic Approaches for this compound Synthesis and Derivatization

Enzymatic methods are gaining prominence in chemical synthesis due to their specificity and milder reaction conditions compared to traditional chemical routes nih.gov. Novel enzymatic approaches are being explored for the synthesis and derivatization of sugars and glycans nih.govresearchgate.net. This includes the use of enzymes like glycosyltransferases and glycoside hydrolases researchgate.net. While the search results did not provide specific examples of enzymatic synthesis or derivatization directly applied to this compound, the broader field of enzymatic sugar chemistry is highly relevant nih.govresearchgate.netmdpi.comnih.gov.

Research in enzymatic synthesis of carbohydrates involves using enzymes to build complex sugar structures or modify existing ones nih.govresearchgate.net. This could potentially be applied to synthesize this compound from simpler precursors or to create novel this compound derivatives with altered properties. For instance, glycosyltransferases can catalyze the formation of glycosidic bonds, while glycoside hydrolases can be used for hydrolysis or transglycosylation reactions researchgate.net. Advances in enzyme engineering and screening techniques, such as the use of cell-free protein synthesis or immobilized enzymes, are accelerating the discovery and application of novel biocatalysts mdpi.com. These technological advancements hold promise for developing efficient and selective enzymatic routes for this compound synthesis and derivatization in the future.

Interdisciplinary Studies on this compound Biosynthesis and Function

Understanding the biosynthesis of this compound and its biological function often requires an interdisciplinary approach, combining knowledge from chemistry, biology, genetics, and biochemistry dickinson.eduactascientific.com. This compound is known to be a component of cardiac glycosides found in plants like Digitalis species wikipedia.orgijpsjournal.comnih.gov. Research into the biosynthesis of these complex molecules involves identifying the enzymes and genetic pathways responsible for the formation of the sugar moiety, including this compound nih.gov.

Studies on cardiac glycoside biosynthesis have identified some enzymes involved in the pathway, although the complete process, particularly the specific steps leading to this compound formation, is still being elucidated nih.gov. Interdisciplinary research involving techniques like transcriptomics and metabolomics can help identify candidate genes and enzymes involved in this compound biosynthesis in producing organisms nih.gov. Furthermore, investigating the biological function of this compound beyond its role in cardiac glycosides, perhaps in other glycoconjugates or cellular processes, requires collaboration between chemists and biologists ontosight.ai. While specific detailed interdisciplinary studies solely focused on this compound biosynthesis and function were not extensively detailed in the search results, the context of cardiac glycoside biosynthesis highlights the necessity of such collaborative efforts nih.gov.

Applications in Synthetic Biology and Biotechnology for this compound Production (excluding direct therapeutic use)

Synthetic biology and biotechnology offer powerful tools for the sustainable production of various compounds, including carbohydrates nih.govgenewiz.comseqens.com. These fields involve designing and engineering biological systems, such as microorganisms or enzymes, to perform specific functions nih.govgenewiz.com. Applications in synthetic biology and biotechnology for this compound production could involve engineering microorganisms to synthesize this compound through designed metabolic pathways seqens.comefbiotechnology.org.

Metabolic engineering of microorganisms has been successfully applied for the production of industrially important chemicals and natural products nih.govseqens.comefbiotechnology.org. By introducing or modifying genes encoding enzymes involved in sugar biosynthesis, it may be possible to create microbial cell factories that efficiently produce this compound seqens.comefbiotechnology.org. This approach could offer a more sustainable and scalable alternative to isolation from natural sources or chemical synthesis ontosight.ai. Synthetic biology also enables the development of standardized biological parts and tools that can be used to assemble novel biosynthetic pathways efbiotechnology.org. While specific examples of synthetic biology applications solely for this compound production were not prominently found in the search results, the general principles and advancements in this field are highly relevant for future research in this area nih.govgenewiz.comseqens.comefbiotechnology.org. The focus would be on developing efficient biological systems for producing this compound for various non-therapeutic applications, such as research reagents or as building blocks for other molecules.

Q & A

Q. How to address reliability concerns in Intelligent Data Analysis (IDA) of this compound datasets?

  • Apply empirical contradiction checks: Compare IDA outputs with ground-truth experimental results. For example, if machine learning predicts this compound toxicity, validate via in vivo assays . Use confusion matrices to quantify false positives/negatives .

Q. What visualization techniques enhance clarity in presenting this compound research findings?

  • Use heatmaps for dose-response relationships and Sankey diagrams for metabolic pathway mapping . Ensure figures adhere to journal guidelines (e.g., axis labels in Arial 10pt) . For complex datasets, provide interactive visualizations via platforms like Plotly .

Tables: Key Considerations

Aspect Basic Research Advanced Research
Hypothesis Testing Focus on single-variable experiments Multi-factorial designs with interaction terms
Data Sources Public repositories (e.g., ChEMBL) Integrated multi-omics databases
Ethical Compliance Basic anonymization GDPR-aligned data governance frameworks

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.